molecular formula C14H20Cl2N2O2 B2706202 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1421532-53-7

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No. B2706202
CAS RN: 1421532-53-7
M. Wt: 319.23
InChI Key: PAOIBHIICDNADT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as DCPMU, is a chemical compound that has been widely studied for its potential therapeutic applications. DCPMU is a derivative of the drug fenofibrate, which is used to treat high cholesterol and triglyceride levels. DCPMU has been shown to have potential applications in the treatment of cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Environmental Degradation and Soil Behavior

The study of substituted urea herbicides, including compounds structurally related to 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, has shown their degradation behavior in soils. For instance, Katz and Strusz (1968) described how these herbicides are degraded in the soil primarily through microbial action, with minimal accumulation of phytotoxic residues. This highlights the environmental behavior of such compounds, suggesting potential applications in understanding soil remediation processes and environmental safety assessments (Katz & Strusz, 1968).

Pharmacological Research Tools

The discovery of nonpeptidic agonists for specific receptors by Croston et al. (2002) involves compounds with a structural motif somewhat similar to the dichlorophenyl urea derivatives. These findings could suggest avenues for the development of novel pharmacological agents or research tools based on the structural manipulation of urea derivatives. The specificity and selectivity of these compounds make them useful for understanding receptor function and potentially for therapeutic applications (Croston et al., 2002).

Molecular Interactions and Chemical Properties

Research on protonated urea-based ligands, as discussed by Wu et al. (2007), explores the anion coordination chemistry of these compounds. This work illuminates the chemical behavior of urea derivatives in complex formation, which could be applied in designing new materials or in molecular recognition studies. The specific interaction patterns observed with various anions could inform the development of sensors or catalysts based on urea derivatives (Wu et al., 2007).

Material Science and Adhesive Technologies

The accelerating effect of urea derivatives on epoxy systems, as investigated by Fei (2013), demonstrates the utility of these compounds in material sciences, particularly in improving the curing processes of polymers. This research points to the potential of urea derivatives to act as catalysts or accelerators in manufacturing and material processing, which could enhance the mechanical properties of composites and adhesives (Fei, 2013).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)12(19)6-7-17-13(20)18-9-4-5-10(15)11(16)8-9/h4-5,8,12,19H,6-7H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOIBHIICDNADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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